molecular formula C10H15NO2 B2820390 2,2-Dimethoxy-2-phenylethan-1-amine CAS No. 87497-98-1

2,2-Dimethoxy-2-phenylethan-1-amine

Cat. No.: B2820390
CAS No.: 87497-98-1
M. Wt: 181.235
InChI Key: SNHNHEMULPNHGU-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2-phenylethan-1-amine: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a liquid at room temperature and is often used in various research and industrial applications due to its unique chemical properties.

Future Directions

While specific future directions for “2,2-Dimethoxy-2-phenylethan-1-amine” are not available, it’s worth noting that similar compounds, such as 2-phenethylamines, are currently gaining relevance in medicinal chemistry due to their unique properties . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethoxy-2-phenylethan-1-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: Phenylacetic acid derivatives

    Reduction: Corresponding amines

    Substitution: Varied products depending on the nucleophile used

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxy-2-phenylethan-1-amine is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethoxy-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHNHEMULPNHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87497-98-1
Record name 2,2-dimethoxy-2-phenylethan-1-amine
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